Methyl 2-mercaptopropionate, (S)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The traditional synthetic method for Methyl 2-mercaptopropionate involves the esterification of 2-mercaptopropionic acid with methanol in the presence of a catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions at temperatures between 65-70°C for about 15 hours. After the reaction, methanol is removed by evaporation, and the product is purified by reduced pressure distillation .
Industrial Production Methods
In industrial settings, the production of Methyl 2-mercaptopropionate follows similar principles but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-mercaptopropionate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly used.
Major Products
- **
Oxidation: Disulfides or sulfonic acids.
Properties
CAS No. |
132958-63-5 |
---|---|
Molecular Formula |
C4H8O2S |
Molecular Weight |
120.17 g/mol |
IUPAC Name |
methyl (2S)-2-sulfanylpropanoate |
InChI |
InChI=1S/C4H8O2S/c1-3(7)4(5)6-2/h3,7H,1-2H3/t3-/m0/s1 |
InChI Key |
SNWKNPMDQONHKK-VKHMYHEASA-N |
Isomeric SMILES |
C[C@@H](C(=O)OC)S |
Canonical SMILES |
CC(C(=O)OC)S |
Origin of Product |
United States |
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